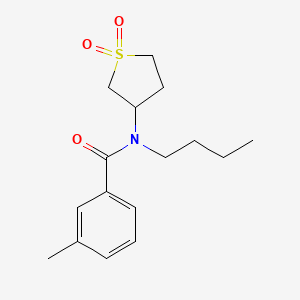

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl core with two distinct N-substituents: a butyl group and a 1,1-dioxothiolan-3-yl moiety. The 1,1-dioxothiolan group introduces a sulfone functional group, which is electron-withdrawing and may influence the compound’s reactivity, solubility, and coordination properties.

Characterization of such compounds typically employs spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as demonstrated in analogous benzamide derivatives . The use of crystallography software like SHELX and WinGX ensures precise structural determination, which is critical for confirming regiochemistry and stereoelectronic effects.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWLFJNEJWQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with butylamine to form N-butyl-3-methylbenzamide.

Introduction of the Thiolane Ring: The next step involves the reaction of the benzamide with a thiolane derivative, such as 3-chlorothiolane, under basic conditions to form the thiolane-substituted benzamide.

Oxidation to Sulfone: The final step involves the oxidation of the thiolane ring to a sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

Reduction: The sulfone group can be reduced back to a thiolane or thiol using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of thiolane or thiol derivatives.

Substitution: Formation of halogenated, nitrated, or other substituted benzamides.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide has diverse applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfone group can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:

Key Observations:

- Electron-Withdrawing Effects : The 1,1-dioxothiolan group in the target compound and ’s analog introduces strong electron-withdrawing sulfone moieties, which may enhance electrophilicity at the amide carbonyl compared to the hydroxyl group in ’s compound. This could improve reactivity in cross-coupling or C–H activation reactions.

- Steric Considerations : The bulky 1,1-dioxothiolan-3-yl and butyl groups in the target compound may impose greater steric hindrance than the smaller N-(2-hydroxy-1,1-dimethylethyl) group in ’s derivative. This could limit substrate accessibility in catalytic applications but improve selectivity.

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and contains a thiolane ring, which contributes to its unique interactions with biological targets. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H25N2O4S2

- Molecular Weight : 375.52 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of a thiolane derivative with a sulfonamide precursor. Common methods include:

- Reagents : Thiolane derivatives, sulfonamide precursors

- Conditions : Solvents such as dichloromethane or acetonitrile; catalysts like triethylamine or pyridine.

The reaction yields the target compound along with potential by-products that can be separated through standard purification techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown effective activity against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 µg/mL |

| Pseudomonas aeruginosa | Moderate | 500–1000 µg/mL |

| Escherichia coli | No significant activity | - |

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

Preliminary studies have indicated potential anticancer properties for compounds in this class. The mechanism is thought to involve the inhibition of specific enzymes that are vital for cancer cell proliferation. For example, the sulfonamide group may mimic natural substrates, leading to competitive inhibition.

Case Studies

A notable case study involved the evaluation of a series of thiolane-derived compounds, including this compound. The study assessed:

- In vitro cytotoxicity against various cancer cell lines.

- Mechanistic studies revealing that these compounds induce apoptosis in cancer cells.

Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects.

The proposed mechanism of action includes:

- Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes.

- Protein Interaction : The thiolane ring may interact with thiol-containing proteins, altering their function and contributing to biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.